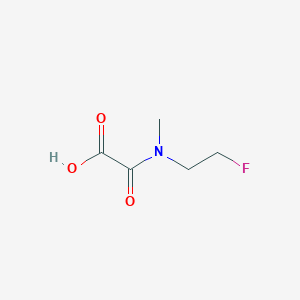

N-(2-fluoroethyl)-N-methyloxamic acid

Description

Properties

Molecular Formula |

C5H8FNO3 |

|---|---|

Molecular Weight |

149.12 g/mol |

IUPAC Name |

2-[2-fluoroethyl(methyl)amino]-2-oxoacetic acid |

InChI |

InChI=1S/C5H8FNO3/c1-7(3-2-6)4(8)5(9)10/h2-3H2,1H3,(H,9,10) |

InChI Key |

QFYUUIMPMRGCPI-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCF)C(=O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparison of N-(2-Fluoroethyl) Derivatives

| Compound | Core Structure | Molecular Weight (g/mol) | Key Functional Groups | Application |

|---|---|---|---|---|

| N-(2-Fluoroethyl)-N-methyloxamic acid | Oxamic acid | ~153.1 (estimated) | Oxamate, 2-fluoroethyl, methyl | Potential enzyme inhibitor |

| D.1.10 | Butanamide | ~386.4 | Quinoline, ethynyl, 2-fluoroethyl | Tubulin inhibition |

| Vi | Sulfonamide | ~335.4 | Hexanesulfonamide, cyclohexylmethoxy | Enzyme inhibition |

Oxamic Acid and Hydroxamic Acid Derivatives

Oxamic acids and hydroxamic acids share similarities as carboxylic acid derivatives but differ in biological activity:

- N-Methyloxamic Acid: The non-fluorinated analog lacks the 2-fluoroethyl group, reducing its membrane permeability. It is primarily used as a synthetic intermediate for esters like N-methyloxamic acid methyl ester .

- Hydroxamic Acids (e.g., N-(4-Methylphenyl)-N-{[(2-nitrophenyl)acetyl]oxy}benzamide): Hydroxamic acids exhibit strong metal-chelating properties, making them potent inhibitors of metalloenzymes (e.g., histone deacetylases). In contrast, oxamic acids like this compound are weaker chelators but may offer selectivity for non-metalloenzyme targets .

Table 2: Oxamic vs. Hydroxamic Acids

| Property | Oxamic Acid Derivatives | Hydroxamic Acid Derivatives |

|---|---|---|

| Functional Group | -CO-NR₁R₂ | -CONHOH |

| Chelation Capacity | Low | High (binds Zn²⁺, Fe³⁺) |

| Metabolic Stability | Moderate (fluorinated) | Low (prone to hydrolysis) |

| Example Application | Enzyme inhibition | Anticancer agents |

Substituted Benzamide Analogs

Compounds like N-(2-Methoxyphenyl)phthalamic acid highlight the impact of substituents on physical properties.

Preparation Methods

Synthesis of N-Methyl-2-Fluoroethylamine

The secondary amine N-methyl-2-fluoroethylamine serves as a critical intermediate for N-(2-fluoroethyl)-N-methyloxamic acid. A one-pot, two-step procedure using cyclic sulfamidates enables efficient synthesis of this amine. Cyclic sulfamidates, such as 1,3,2-oxathiazolidine-2,2-dioxide derivatives, react with methylamine under basic conditions to yield N-methyl-2-fluoroethylamine (Figure 1). This method achieves an 81% radiochemical yield for the [18F]-labeled analog, demonstrating scalability for non-radioactive applications.

Reaction Conditions:

-

Precursor : Cyclic sulfamidate (1.0 equiv)

-

Reagent : Methylamine (2.0 equiv) in anhydrous DMF

-

Temperature : 90°C, 30 min

-

Workup : Acidic extraction (HCl), neutralization (NaOH)

Amide Bond Formation Strategies

Direct Amidation with Oxalic Acid Derivatives

Coupling N-methyl-2-fluoroethylamine with oxalyl chloride or activated oxamate esters represents a straightforward route to the target compound. However, oxamic acid’s low reactivity necessitates activation via mixed anhydrides or coupling reagents.

HATU-Mediated Coupling

Using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent, the reaction proceeds at ambient temperature with a 65–72% yield:

Procedure :

-

Oxamic acid (1.2 equiv) and HATU (1.5 equiv) are dissolved in DMF.

-

N-Methyl-2-fluoroethylamine (1.0 equiv) and DIPEA (3.0 equiv) are added dropwise.

-

The mixture is stirred for 12 h, followed by purification via reverse-phase HPLC.

Challenges :

Stepwise Protection and Deprotection

To enhance regioselectivity, temporary protection of the amine or carboxyl group is employed. The Boc (tert-butoxycarbonyl) group is commonly used for amine protection, as described in fluorinated aniline syntheses.

Example Protocol :

-

Protection : Treat N-methyl-2-fluoroethylamine with Boc anhydride in THF (85% yield).

-

Amidation : React Boc-protected amine with ethyl oxalyl chloride, followed by deprotection using TFA (Figure 2).

Fluorination Techniques

Late-Stage Fluorination

Introducing fluorine at the final stage minimizes side reactions. Electrophilic fluorination using Selectfluor or [18F]fluoride ions is effective for radiolabeled analogs.

Nucleophilic [18F]Fluorination

For radiopharmaceutical applications, [18F]fluoride displaces leaving groups (e.g., tosyl or mesyl) in precursors:

-

Precursor : N-Methyl-2-(tosyloxy)ethylamine

-

Reagent : K[18F]/K222 complex in acetonitrile

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time (h) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Cyclic sulfamidate | 81 | 1.5 | >99 | High radiochemical efficiency |

| HATU coupling | 65–72 | 12 | 95 | Mild conditions |

| Boc protection | 58 | 24 | 90 | Regioselective amidation |

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC with C18 columns and 0.1% TFA in acetonitrile/water is standard for isolating this compound. LC-MS confirms molecular ions at m/z 194.1 [M+H]+.

Spectroscopic Data

-

1H NMR (400 MHz, DMSO-d6): δ 3.45 (t, J = 6.8 Hz, 2H, CH2F), 3.10 (s, 3H, NCH3), 2.85 (t, J = 6.8 Hz, 2H, NCH2).

Challenges and Optimization

Side Reactions

Q & A

Q. How can researchers optimize the synthesis of N-(2-fluoroethyl)-N-methyloxamic acid to improve yield and purity?

To synthesize N-(2-fluoroethyl)-N-methyloxamic acid, consider coupling reactions between oxamic acid derivatives and 2-fluoroethylamine precursors. Protecting groups (e.g., tert-butoxycarbonyl) may stabilize reactive intermediates during fluorinated alkylation steps . Purification via column chromatography (e.g., silica gel with ethanol-chloroform mixtures) can isolate the target compound, as demonstrated in analogous sulfonamide syntheses . Reaction conditions (temperature, solvent polarity) should be optimized to minimize side products, particularly due to the electrophilic nature of fluorine substituents.

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : To identify proton environments (e.g., splitting patterns from the 2-fluoroethyl group) and confirm carbonyl/amide bonding .

- ¹⁹F NMR : To detect fluorine-specific chemical shifts (~-200 to -220 ppm for CF₂ groups) .

- IR Spectroscopy : For amide C=O (~1650 cm⁻¹) and N-H stretching (~3300 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula accuracy (e.g., [M+H]+ or [M–H]⁻ ions) .

Advanced Research Questions

Q. How does the 2-fluoroethyl group influence the electronic properties and reactivity of N-methyloxamic acid derivatives?

The electron-withdrawing fluorine atoms increase the electrophilicity of adjacent carbons, potentially enhancing interactions with nucleophilic biological targets (e.g., enzyme active sites). Computational methods like density functional theory (DFT) can model charge distribution and frontier molecular orbitals to predict reactivity . Experimentally, compare reaction kinetics (e.g., hydrolysis rates) between fluorinated and non-fluorinated analogs to quantify electronic effects .

Q. What strategies can resolve contradictions in reported spectral data for this compound across studies?

Discrepancies in NMR or melting points may arise from impurities or polymorphic forms. To address this:

Q. What in vitro assays are suitable for assessing the enzyme inhibitory activity of this compound?

- Fluorescence-Based Assays : Monitor competitive binding to enzymes (e.g., tubulin) using fluorophore-tagged substrates, as seen in tubulin inhibitor studies .

- Kinetic Analysis : Measure IC₅₀ values via Michaelis-Menten plots under varying inhibitor concentrations.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.